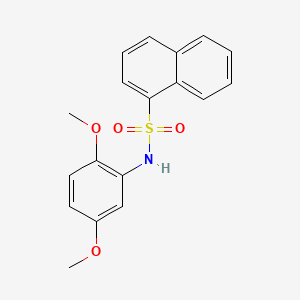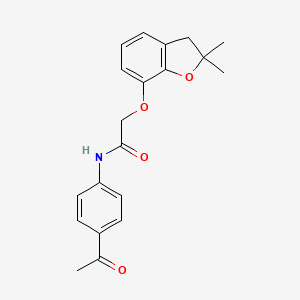![molecular formula C21H26N6O3 B2519332 8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-87-6](/img/structure/B2519332.png)
8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that appears to be related to the family of purine derivatives. Purine derivatives are known for their wide range of biological activities, including antitumor and antiviral properties, as well as their potential use in the treatment of cardiovascular diseases.
Synthesis Analysis
The synthesis of related purine derivatives has been described in the literature. For instance, the synthesis of 8-amino-3-deazaguanine, a purine nucleoside phosphorylase inhibitor with antitumor activity, involves the ammonolysis of an imidazole precursor followed by dehydration and deprotection steps . Another method for synthesizing purine derivatives, such as 8-alkoxypurines, involves the condensation of tetraethoxymethane with ortho-diamines, which can be isolated as intermediates before thermal cyclization . Additionally, the synthesis of 7,8-polymethylenepurine derivatives is achieved through the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles .
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a fused ring system that includes imidazole and pyrimidine rings. The specific compound likely contains substituents on the purine ring system, such as ethoxyphenyl and methyl groups, which can influence its biological activity and molecular interactions .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, including cyclization, alkylation, and deprotection, which are essential for their synthesis. The reactivity of these compounds is influenced by their functional groups and the presence of acidic or basic conditions during the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as ionization constants, ultraviolet absorption, and proton nuclear magnetic resonance data, are important for understanding their behavior in biological systems and their potential therapeutic applications. These properties are determined by the molecular structure and substituents present on the purine ring .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on purine derivatives, including imidazo[1,2,3-cd]purine analogues, focuses on developing new synthesis methods to explore their chemical properties and potential applications. For instance, studies have reported on the synthesis of various purine derivatives to understand their antiviral, antihypertensive, and antineoplastic activities. These studies involve exploring different chemical pathways to obtain purine derivatives with specific functional groups that may impart desired biological activities (Nilov et al., 1995).
Biological Activity and Drug Design
Purine analogues are investigated for their biological activities, including antiviral, antineoplastic, and enzyme inhibitory effects. Such compounds are valuable in drug design due to their ability to mimic natural biological molecules, thereby interacting with various biological targets. For example, modifications to the purine structure have been explored to develop compounds with potent in vivo activity against murine leukemia, demonstrating the potential of purine derivatives in anticancer therapy (Cholody et al., 1996).
Propriétés
IUPAC Name |
6-[2-(2-ethoxyanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-6-30-16-10-8-7-9-15(16)22-11-12-26-13(2)14(3)27-17-18(23-20(26)27)24(4)21(29)25(5)19(17)28/h7-10,22H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXCNHYOJBBFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17497970 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

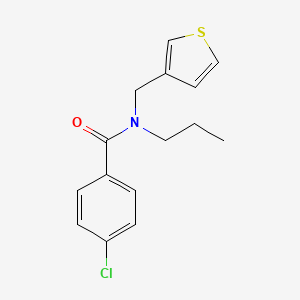
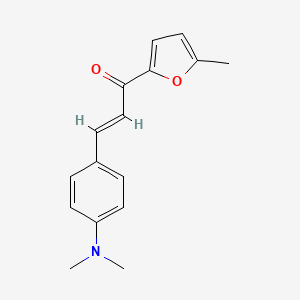

![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)
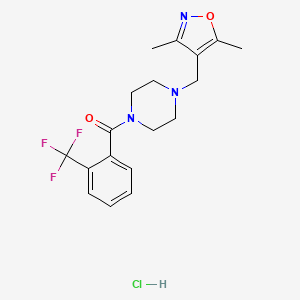

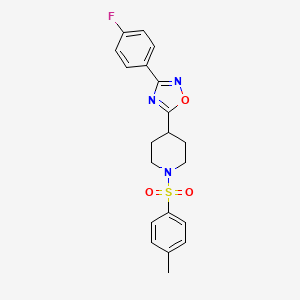

![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)

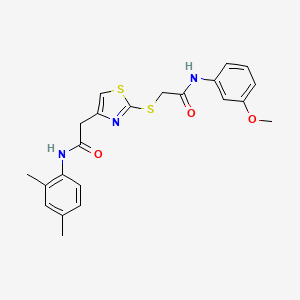
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2519269.png)
